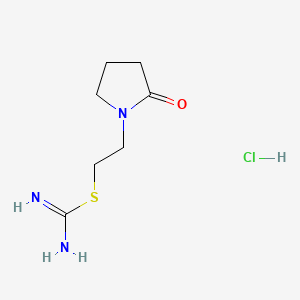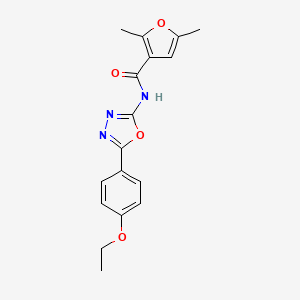
N-(5-(4-éthoxyphényl)-1,3,4-oxadiazol-2-yl)-2,5-diméthylfuran-3-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques like X-ray crystallography . The analysis might discuss features like the compound’s stereochemistry, its conformation, and the types of bonds and functional groups present.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of those reactions .Physical And Chemical Properties Analysis
This would include information like the compound’s melting point, boiling point, solubility, and stability. It might also discuss properties like its acidity or basicity, its polarity, and its spectroscopic properties .Applications De Recherche Scientifique
Synthèse et structure
Le composé est synthétisé par la réaction de cyclisation de la 3-(4-éthoxyphényl)-1-(naphtalén-1-yl)prop-2-én-1-one en utilisant l'hydrate d'hydrazine en milieu acide acétique. Ce processus donne la 1-[5-(4-éthoxyphényl)-3-(naphtalén-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]éthan-1-one . La structure est confirmée par diverses techniques analytiques, notamment l'IR, la RMN du 1H, la RMN du 13C et les données spectrales de masse.
a. Propriétés antidiabétiques : Il a été rapporté que les dérivés de la pyrazoline présentent des effets antidiabétiques . Des études plus approfondies pourraient explorer les mécanismes spécifiques et les applications thérapeutiques potentielles.
b. Activité antituberculeuse : Les composés contenant le pharmacophore pyrazoline ont démontré des propriétés antituberculeuses . L'étude de l'efficacité de ce composé contre Mycobacterium tuberculosis pourrait être précieuse.
c. Effets antidépresseurs et anticonvulsivants : Les molécules à base de pyrazoline se sont avérées prometteuses comme antidépresseurs et anticonvulsivants . La recherche pourrait explorer leur impact sur les voies neuronales et les systèmes neurotransmetteurs.
d. Propriétés antimicrobiennes et anti-inflammatoires : Les pyrazolines ont été associées à des activités antimicrobiennes et anti-inflammatoires . L'étude des effets de ce composé sur la croissance microbienne et les voies inflammatoires pourrait être intéressante.
e. Potentiel anticancéreux : Certains dérivés de la pyrazoline présentent des propriétés anticancéreuses . Des études plus approfondies pourraient évaluer l'impact de ce composé sur les lignées cellulaires cancéreuses et les mécanismes d'action potentiels.
f. Activité anti-amibienne : Explorer l'efficacité du composé contre les infections amibiennes pourrait être pertinent .
Docking moléculaire
Le composé a été amarré contre le site actif de la 14α-stérol déméthylase du cytochrome P450 (CYP51) de Mycobacterium tuberculosis . Les enzymes CYP jouent un rôle crucial dans le métabolisme des médicaments et des composés endogènes. L'étude des interactions avec CYP51 peut fournir des informations sur sa pertinence thérapeutique potentielle.
En résumé, « N-(5-(4-éthoxyphényl)-1,3,4-oxadiazol-2-yl)-2,5-diméthylfuran-3-carboxamide » est prometteur dans divers domaines, et des recherches plus poussées peuvent permettre de découvrir son plein potentiel. 🌟
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-4-22-13-7-5-12(6-8-13)16-19-20-17(24-16)18-15(21)14-9-10(2)23-11(14)3/h5-9H,4H2,1-3H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQQEFFBEYPWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(OC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142725 | |
| Record name | N-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethyl-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171733-19-9 | |
| Record name | N-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethyl-3-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171733-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethyl-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



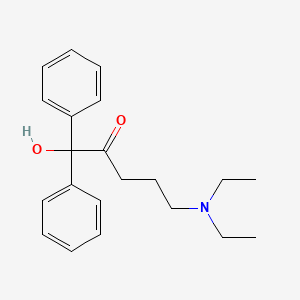
![N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide;hydrochloride](/img/structure/B1650276.png)
![Ethyl 6-methoxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B1650277.png)
![1-[6-Methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B1650278.png)
![Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1650281.png)
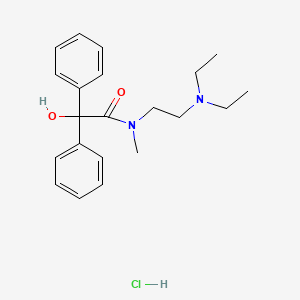
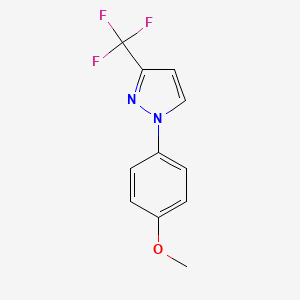
![17-((S)-1-Carboxy-3-{2-[2-({2-[2-(2,5-dioxo-pyrrolidin-1-yloxycarbonylmethoxy)ethoxy]ethylcarbamoyl}methoxy)ethoxy]ethylcarbamoyl}propylcarbamoyl)-heptadecanoic acid](/img/structure/B1650288.png)
![5-methyl-N-[(4-methylphenyl)methyl]-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B1650289.png)
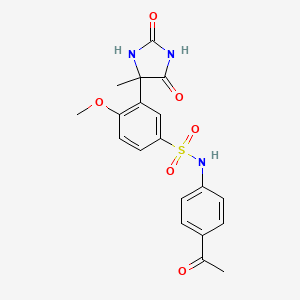
![N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}piperazin-1-yl)acetamide](/img/structure/B1650293.png)
![1-benzyl-N-[4-(methanesulfonamido)phenyl]-3-(3-methoxyphenyl)pyrazole-4-carboxamide](/img/structure/B1650294.png)
![N-{5-amino-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-N'-(tert-butyl)urea](/img/structure/B1650297.png)
